molecular formula C20H42Cl2N4O4 B12308221 rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis

rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis

Cat. No.: B12308221
M. Wt: 473.5 g/mol
InChI Key: QLKJOCKQTONTMI-BJDVXBNTSA-N
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Description

rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis is a chiral cyclopentane derivative featuring a tert-butyl carbamate protecting group and a primary amine in the cis configuration (1R,3S stereochemistry). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical synthesis or biochemical applications. The compound’s rigid cyclopentane backbone and stereochemistry likely influence its reactivity and interactions in medicinal or catalytic contexts.

Properties

Molecular Formula

C20H42Cl2N4O4

Molecular Weight

473.5 g/mol

IUPAC Name

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;dihydrochloride

InChI

InChI=1S/2C10H20N2O2.2ClH/c2*1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;;/h2*7-8H,4-6,11H2,1-3H3,(H,12,13);2*1H/t2*7-,8+;;/m10../s1

InChI Key

QLKJOCKQTONTMI-BJDVXBNTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N.Cl.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.CC(C)(C)OC(=O)NC1CCC(C1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis typically involves the following steps:

    Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl chloroformate with an amine under basic conditions.

    Cyclopentylamine derivative synthesis: The cyclopentylamine derivative is synthesized through a series of reactions involving cyclopentanone and various reagents.

    Coupling reaction: The tert-butyl carbamate is then coupled with the cyclopentylamine derivative under specific conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Basic Information

  • IUPAC Name : tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate hydrochloride
  • Molecular Formula : C10H20ClN2O2
  • CAS Number : 2227743-71-5
  • Molecular Weight : 236.74 g/mol
  • Purity : 97% .

Structural Characteristics

The compound features a tert-butyl group attached to a carbamate moiety linked to a cyclopentyl amine. The stereochemistry is crucial for its biological activity, as the (1R,3S) configuration influences its interaction with biological targets.

Medicinal Chemistry

Rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to act on specific biological pathways, making it a candidate for drug development aimed at treating various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxicity against cancer cell lines. A study demonstrated that modifications in the cyclopentyl ring could enhance the compound's potency against specific tumor types .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems suggests potential applications in neuropharmacology. Its structural similarity to known neurotransmitter modulators positions it as a candidate for further exploration in treating neurological disorders.

Case Study: Neuroprotective Effects

In vitro studies have shown that rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride can protect neuronal cells from oxidative stress, indicating its potential role in neuroprotection .

Synthetic Chemistry

This compound serves as an important building block in synthetic organic chemistry. Its unique structure allows chemists to create various derivatives that can be explored for different biological activities.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedYield (%)
Carbamate Formationtert-butyl chloroformate + amine85
CyclizationAmino acid derivatives + coupling agents90
FunctionalizationSubstituted aromatic compounds75

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs in terms of structure, functional groups, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis (Target) C₁₀H₂₁ClN₂O₂ ~228.7 (calculated) Carbamate, amine (HCl salt), cyclopentane Chiral cis configuration; enhanced solubility due to HCl salt
(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic acid C₁₁H₁₉NO₄ 229.27 Carboxylic acid, Boc-protected amine Rigid cyclopentane backbone; high cost (up to $12,000/5 g)
(1R,3S)-N-Boc-3-(aminomethyl)cyclopentyl carbamate C₁₁H₂₂N₂O₂ 214.31 Carbamate, aminomethyl, cyclopentane Non-salt form; potential for further functionalization
(S)-tert-Butyl (1-(3-hydroxy-phenyl)ethyl)-carbamate C₁₃H₁₉NO₃ 237.30 Aromatic ring, hydroxyl, carbamate Phenolic hydroxyl group enables hydrogen bonding; lower cost ($6,000/5 g)
rac-tert-Butyl N-[(1S,3S)-3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate, cis Not specified Not specified Fluorine, hydroxyl, cyclobutane Cyclobutane ring strain; discontinued commercial status

Structural and Functional Group Analysis

  • Cyclopentane vs. Cyclobutane Backbones : The target compound’s cyclopentane ring offers reduced strain compared to the cyclobutane analog in , which may improve stability.
  • Amine Protection : Unlike the Boc-protected carboxylic acid in , the target compound uses a carbamate group, which is less acidic and more hydrolytically stable under basic conditions.
  • Salt Forms: The hydrochloride salt in the target compound contrasts with the neutral aminomethyl derivative (), enhancing solubility for biological assays.

Biological Activity

Rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride (CAS: 1627181-42-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H21ClN2O2
  • Molecular Weight : 236.74 g/mol
  • IUPAC Name : tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate hydrochloride
  • CAS Number : 1627181-42-3

The biological activity of rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride primarily involves its interaction with specific receptors and enzymes. The carbamate moiety allows for covalent interactions with active site residues, potentially leading to inhibition or modulation of enzymatic activity. This interaction can influence various signaling pathways, particularly those associated with neurohormonal regulation and calcium channel activity.

Pharmacological Effects

  • Calcium Channel Modulation :
    • Studies indicate that the compound may act as an inhibitor of calcium channels, which are crucial in various physiological processes, including muscle contraction and neurotransmitter release. This modulation can lead to significant alterations in cellular calcium levels, impacting overall cellular function .
  • Neuroprotective Properties :
    • Preliminary research suggests potential neuroprotective effects against oxidative stress-induced damage. The compound may mitigate the effects of reactive oxygen species (ROS), thereby preserving neuronal integrity during pathological conditions .
  • Antitumor Activity :
    • Some investigations have reported that rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride exhibits antitumor properties by inhibiting specific tumor cell lines. The mechanism appears to involve the modulation of cell cycle progression and apoptosis pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Calcium Channel InhibitionReduced calcium influx; altered signaling pathways
NeuroprotectionDecreased oxidative stress markers; improved cell viability
Antitumor ActivityInhibition of tumor cell proliferation; induction of apoptosis

Case Study 1: Neuroprotective Effects

In a controlled study examining the neuroprotective effects of rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, researchers treated neuronal cultures with the compound prior to exposure to oxidative stress. Results demonstrated a significant reduction in cell death compared to untreated controls, indicating a protective role against ROS-induced damage .

Case Study 2: Antitumor Efficacy

A separate study evaluated the antitumor efficacy of the compound on various cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis rates in treated cells compared to controls. This suggests that the compound may have potential as a therapeutic agent in oncology .

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